(2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound featuring a bromophenyl group, a pyridin-3-ylmethyl thioether, and a dihydroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the Pyridin-3-ylmethyl Thioether: This step involves the reaction of pyridin-3-ylmethanol with a thiol, such as thiourea, under acidic conditions to form the pyridin-3-ylmethyl thioether.
Synthesis of the Dihydroimidazole Moiety: The dihydroimidazole ring is formed by reacting an appropriate diamine with a carbonyl compound, such as glyoxal, under basic conditions.
Coupling Reaction: The final step involves coupling the bromophenyl group with the pyridin-3-ylmethyl thioether and the dihydroimidazole moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
Its structural features suggest it could interact with various biological targets, making it a candidate for the development of antimicrobial, anticancer, or anti-inflammatory agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethyl thioether moiety may facilitate binding to metal ions or active sites in proteins, while the dihydroimidazole ring could interact with nucleic acids or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(2-((pyridin-2-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with a pyridin-2-ylmethyl group.
(2-Bromophenyl)(2-((pyridin-4-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with a pyridin-4-ylmethyl group.
Uniqueness
The unique combination of the bromophenyl group, pyridin-3-ylmethyl thioether, and dihydroimidazole moiety in (2-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone provides distinct chemical properties and reactivity patterns. This makes it particularly valuable for specific synthetic applications and potential therapeutic uses .
Properties
IUPAC Name |
(2-bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFEAZCKANXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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